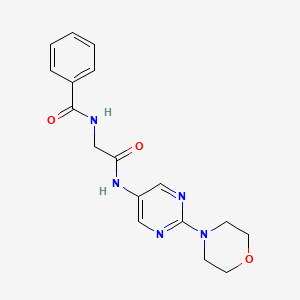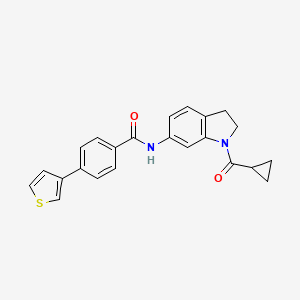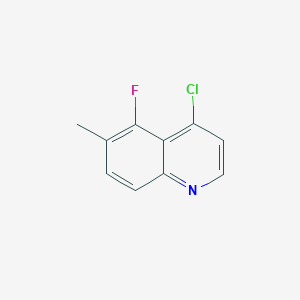
4-Chloro-5-fluoro-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-5-fluoro-6-methylquinoline” is a chemical compound with the CAS Number: 2503206-62-8 . It has a molecular weight of 195.62 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Chloro-5-fluoro-6-methylquinoline”, is a topic of ongoing research . The exact synthesis process for this specific compound is not detailed in the available literature.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-5-fluoro-6-methylquinoline . The InChI code is 1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5-fluoro-6-methylquinoline” include a molecular weight of 195.62 .
Scientific Research Applications
Fluorescent Probes and Sensing Applications
Quinoline derivatives are investigated for their fluorescent properties, offering potential as pre-chromatographic derivatization reagents for amino acids analysis (Gatti, Gioia, & Pietra, 2002). This application is crucial for quality control in pharmaceuticals, demonstrating the compound's utility in enhancing detection sensitivity in liquid chromatography.
Anticancer Activity
The design and synthesis of quinoline derivatives have been a focal point in the search for new antitumor agents. For example, 2-phenylquinolin-4-ones have been evaluated for their cytotoxic activities against various tumor cell lines, showing promise as anticancer drug candidates (Chou et al., 2010). These findings underscore the potential of quinoline derivatives in developing novel chemotherapeutic options.
Asymmetric Synthesis and Catalysis
Quinoline derivatives are used in asymmetric hydrogenation reactions, indicating their role in producing chiral molecules (Wang et al., 2011). This application is significant for synthesizing biologically active compounds with high enantiomeric excess, essential for pharmaceuticals.
Metal Ion Sensing
The unique sensing properties of quinoline-based isomers towards metal ions like Al3+ and Zn2+ have been highlighted, with implications for environmental monitoring and bioimaging (Hazra et al., 2018). Such derivatives act as dual fluorescence chemosensors, offering a straightforward method for detecting metal ions through color changes observable by the naked eye.
Corrosion Inhibition
Quinoline derivatives, particularly those based on 8-hydroxyquinoline, exhibit excellent corrosion inhibition properties for metals in acidic environments (Rbaa et al., 2019). This application is vital for protecting industrial machinery and infrastructure, reducing maintenance costs and prolonging equipment life.
Future Directions
properties
IUPAC Name |
4-chloro-5-fluoro-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZICQOIYJRSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-6-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

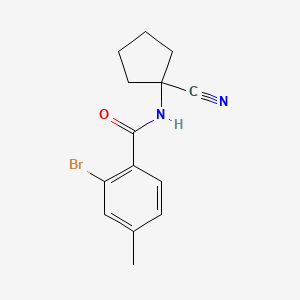
![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2559376.png)
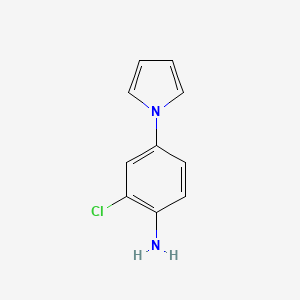
![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)
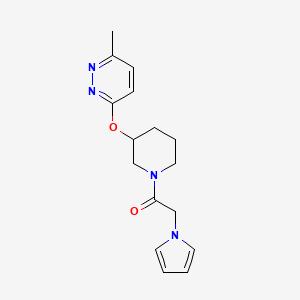
![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)
![1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2559384.png)
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
